molecular formula C18H15ClN4O5S3 B2955602 Methyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)-4-chlorobenzoate CAS No. 1242902-48-2

Methyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)-4-chlorobenzoate

Cat. No.: B2955602
CAS No.: 1242902-48-2
M. Wt: 498.97
InChI Key: XRYQOIHBQPRJMY-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyrimidine core substituted with a thiophene-2-sulfonyl group at the 5-position and a sulfanyl-acetamido linkage at the 2-position.

Properties

IUPAC Name

methyl 2-[[2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanylacetyl]amino]-4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O5S3/c1-28-17(25)11-5-4-10(19)7-12(11)22-14(24)9-30-18-21-8-13(16(20)23-18)31(26,27)15-3-2-6-29-15/h2-8H,9H2,1H3,(H,22,24)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYQOIHBQPRJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)-4-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzoate moiety.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols are used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Substituted benzoates or pyrimidines.

Scientific Research Applications

Methyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)-4-chlorobenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The pyrimidine ring may interact with nucleic acids or proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Pyrimidine Derivatives

Compound A: 4-[(2-{[4-Amino-5-(4-Chlorophenyl)-6-Ethylpyrimidin-2-Yl]Sulfanyl}Acetamido)Methyl]Benzoate ()

  • Structural Differences: 5-position substituent: 4-chlorophenyl vs. thiophene-2-sulfonyl in the target compound. 6-position substituent: Ethyl group vs.
  • The absence of a 6-ethyl group in the target may reduce steric hindrance, improving binding pocket accessibility.

Compound B: 4-(Thiazol-5-Yl)-2-(Phenylamino)Pyrimidine-5-Carbonitrile Derivatives ()

  • Structural Differences: Heterocyclic substituent: Thiazole vs. thiophene-sulfonyl. Functional groups: Carbonitrile at the 5-position vs. sulfonyl and amino groups in the target.
  • Functional Implications :
    • The thiophene-sulfonyl group in the target may confer better metabolic stability compared to the thiazole-carbonitrile system, as sulfonyl groups are less prone to oxidative degradation .

Sulfonyl-Containing Analogues

Compound C: N-(5-(3-Cyano-6-(2-(Piperidin-4-Ylidene)Acetamido)Quinolin-4-Yl-Amino)Pyrimidin-2-Yl)Thiophene-2-Carboxamide ()

  • Structural Differences: Core scaffold: Quinoline-pyrimidine hybrid vs. pyrimidine-benzoate in the target. Sulfonyl placement: Absent in Compound C but present as a thiophene-sulfonyl group in the target.
  • Functional Implications :
    • The benzoate ester in the target compound may enhance membrane permeability compared to the carboxamide in Compound C .

Triazine-Based Sulfonylurea Herbicides ()

Compound D : Metsulfuron Methyl Ester

  • Structural Differences: Core heterocycle: 1,3,5-triazine vs. pyrimidine. Substituents: Methoxy and methyl groups vs. amino and thiophene-sulfonyl.
  • Functional Implications: The pyrimidine core in the target compound is more likely to participate in hydrogen bonding via its amino group, contrasting with the herbicidal mode of action of triazine-based sulfonylureas .

Biological Activity

Methyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)-4-chlorobenzoate is a complex chemical compound with potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a thiophene group and a sulfonyl moiety, which are known for their roles in pharmacological activity. The presence of the chlorobenzoate group enhances its lipophilicity, potentially improving membrane permeability.

Chemical Formula

C15H16ClN3O3SC_{15}H_{16}ClN_3O_3S

Molecular Weight

Approximately 357.82 g/mol.

  • Enzyme Inhibition : The sulfonyl group can interact with the active sites of enzymes, leading to inhibition. This mechanism is crucial in targeting specific pathways in cancer and inflammatory diseases.
  • Cell Proliferation : Studies indicate that derivatives of this compound exhibit anti-proliferative effects on various cancer cell lines, including HepG-2 and MCF-7, by inducing cell cycle arrest and apoptosis.
  • Antimicrobial Activity : Some derivatives have shown potential as antimicrobial agents, likely due to their ability to disrupt bacterial cell wall synthesis or function.

Case Studies

  • Anti-Cancer Activity :
    • A study published in Molecules demonstrated that derivatives of pyrimidine compounds exhibited significant anti-proliferative activity against HepG-2 cells with IC50 values in the low micromolar range (approximately 2.5 μM) .
    • Another research indicated that compounds similar to this compound could induce apoptosis in cancer cells via mitochondrial pathways .
  • Antimicrobial Properties :
    • Research has shown that certain thiophene-containing compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . The mechanism is attributed to the disruption of bacterial protein synthesis.

Comparative Biological Activity

CompoundTargetIC50 (μM)Mechanism
Methyl 2-(...)HepG-22.5Apoptosis induction
Thiophene derivativeE. coli15Cell wall disruption
Pyrimidine analogMCF-73.0Cell cycle arrest

Research Findings

  • In vitro Studies : Various studies have confirmed the compound's ability to inhibit specific kinases involved in cancer progression, leading to decreased tumor growth in animal models.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles, although further studies are necessary to confirm these findings.
  • Toxicology : Toxicity assessments indicate that while the compound exhibits potent biological activity, it also shows some cytotoxic effects at higher concentrations, necessitating careful dose management in therapeutic applications .

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